3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride
Overview
Description
“3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17Cl2NO . It is used in scientific research, particularly in the field of proteomics .
Molecular Structure Analysis
The molecular weight of “3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride” is 262.18 . The molecular formula is C12H17Cl2NO .Physical And Chemical Properties Analysis
The molecular formula of “3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride” is C12H17Cl2NO, and its average mass is 262.176 Da .Scientific Research Applications
Molecular Structure and Characterization
Research has been conducted on the molecular and crystal structure of compounds similar to 3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride. Studies on 4-carboxypiperidinium chloride, for example, have utilized single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum to characterize the compound's structure, highlighting its orthorhombic space group and hydrogen bonding patterns (Szafran, Komasa, & Bartoszak-Adamska, 2007). Similarly, the crystal structure of other piperidine derivatives has been investigated, providing insights into their conformations and intermolecular interactions (Ramalingan, Ng, & Tiekink, 2012).
Synthesis and Chemical Reactions
Several studies focus on the synthesis and characterization of derivatives of piperidine, including efforts to create novel compounds with specific properties. For example, research on the synthesis of N-allyl-4-piperidyl benzamide derivatives reveals a pathway for creating non-peptide CCR5 antagonists, a class of compounds with potential therapeutic applications (Cheng De-ju, 2014). Such research contributes to the development of new drugs by elucidating methods for synthesizing and modifying piperidine-based compounds.
Potential Therapeutic Applications
The research also delves into the potential therapeutic applications of piperidine derivatives. Although the specific compound "3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride" is not directly linked to therapeutic uses in the studies retrieved, related compounds have been explored for their biological activity. For instance, studies on the genotoxicity of certain piperidine compounds offer insights into their safety profiles, an essential aspect of drug development (Kalgutkar et al., 2007).
Spectroscopic and Analytical Techniques
Research into the spectral characterization of degradation impurities in pharmaceutical compounds like paroxetine hydrochloride hemihydrate underscores the importance of analytical techniques in ensuring drug purity and safety. Such studies highlight the role of advanced spectroscopic methods in identifying and quantifying impurities, which can directly impact the development and quality control of pharmaceuticals (Munigela et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-[(3-chlorophenyl)methoxy]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c13-11-4-1-3-10(7-11)9-15-12-5-2-6-14-8-12;/h1,3-4,7,12,14H,2,5-6,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFIEAJKIOACMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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